molecular formula C9H8BrNO B3378580 2-(4-Bromophenyl)-2-methoxyacetonitrile CAS No. 1432680-26-6

2-(4-Bromophenyl)-2-methoxyacetonitrile

Cat. No.: B3378580
CAS No.: 1432680-26-6
M. Wt: 226.07
InChI Key: CZQYQMKOEJRUAQ-UHFFFAOYSA-N
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Description

Significance of Alpha-Substituted Acetonitriles in Organic Chemistry Research

Alpha-substituted acetonitriles are a cornerstone of modern organic synthesis. The nitrile group, with its strong electron-withdrawing nature, activates the adjacent alpha-carbon, making the alpha-protons acidic and susceptible to deprotonation. This facilitates a wide range of carbon-carbon bond-forming reactions, establishing these compounds as valuable synthetic intermediates. Furthermore, the nitrile group itself is a versatile functional handle that can be transformed into various other functionalities, including amines, carboxylic acids, and ketones. youtube.com This dual reactivity makes alpha-substituted acetonitriles powerful building blocks in the construction of complex molecular architectures, from pharmaceuticals to materials science.

Overview of the Research Landscape Surrounding 2-(4-Bromophenyl)-2-methoxyacetonitrile

Direct and extensive research focused solely on this compound is limited in publicly available scientific literature. Its existence is noted in chemical supplier databases, which provide basic physicochemical data. bldpharm.combldpharm.com The research landscape is more populated with studies on structurally related compounds, such as 4-bromophenylacetonitrile (B126402) and other alpha-alkoxy-alpha-arylacetonitriles. nih.govmanchesterorganics.com These studies provide a basis for understanding the potential reactivity and synthetic utility of the target compound. The presence of the bromophenyl moiety suggests potential applications in cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Structural Features and Synthetic Potential of the Compound in Advanced Organic Synthesis

The synthetic potential of this compound is derived from its unique combination of functional groups: a brominated aromatic ring, a methoxy (B1213986) group at the alpha-position to a nitrile, and the nitrile group itself.

The 4-Bromophenyl Group: The bromine atom on the phenyl ring is a key feature, serving as a handle for a multitude of transition-metal-catalyzed cross-coupling reactions. These include Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of substituents at this position. This makes the compound a potentially valuable building block for the synthesis of complex aryl structures.

The Alpha-Methoxy Group: The presence of a methoxy group at the alpha-position introduces a chiral center (if the compound is resolved) and influences the reactivity of the adjacent nitrile. Alpha-alkoxy nitriles are known to be precursors to various oxygen-containing heterocycles and can undergo transformations at the alpha-position.

The Acetonitrile (B52724) Moiety: As previously mentioned, the nitrile group is a versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. youtube.com This versatility allows for the transformation of the nitrile into a range of other important chemical functionalities, further expanding the synthetic utility of the parent molecule.

The combination of these features makes this compound a potentially valuable, multifunctional building block in advanced organic synthesis, particularly for the construction of novel heterocyclic systems and complex aromatic compounds.

Physicochemical Data for this compound

PropertyValueSource
CAS Number1432680-26-6 bldpharm.com
Molecular FormulaC₉H₈BrNO bldpharm.com
Molecular Weight226.07 g/mol bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-2-methoxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQYQMKOEJRUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C#N)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901291754
Record name 4-Bromo-α-methoxybenzeneacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432680-26-6
Record name 4-Bromo-α-methoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432680-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-α-methoxybenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 4 Bromophenyl 2 Methoxyacetonitrile

Established Preparative Routes

Traditional methods for constructing the framework of 2-(4-Bromophenyl)-2-methoxyacetonitrile often rely on well-established, robust reactions that have been foundational in organic chemistry. These include Grignard reactions and nucleophilic substitutions.

Grignard reagents, organomagnesium halides with the general formula R-Mg-X, are potent nucleophiles widely used for forming carbon-carbon bonds. byjus.comchemguide.co.uk Their application in the synthesis of aryl acetonitriles involves the reaction of an aryl Grignard reagent with a suitable electrophile.

In a hypothetical synthesis tailored for this compound, the key intermediate would be 4-bromophenylmagnesium bromide. This is prepared by reacting 1,4-dibromobenzene (B42075) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukleah4sci.com The Grignard reagent must be prepared under strictly anhydrous conditions as it reacts readily with water. chemguide.co.uk

The subsequent step involves the reaction of this Grignard reagent with a methoxyacetonitrile (B46674) derivative. One plausible electrophile is methoxyacetyl chloride. The addition of the Grignard reagent to the acyl chloride would form an intermediate ketone, ω-methoxy-4-bromoacetophenone. However, Grignard reagents can also react with nitriles to form ketones after hydrolysis. leah4sci.com A direct route could involve the reaction of 4-bromophenylmagnesium bromide with an electrophilic source of the methoxyacetonitrile moiety. A general procedure involves adding a solution of methoxyacetonitrile to the Grignard reagent at low temperatures, followed by acidic workup. orgsyn.org While this typically leads to a ketone, modification of the nitrile group or reaction conditions could potentially yield the desired product.

Table 1: Illustrative Grignard Reagent Approach

Step Reactant 1 Reactant 2 Solvent Key Conditions Intermediate/Product
1 1,4-Dibromobenzene Magnesium turnings Anhydrous Diethyl Ether Reflux, Inert atmosphere 4-Bromophenylmagnesium bromide

Nucleophilic substitution is a cornerstone of organic synthesis and provides a direct pathway to substituted acetonitriles. chemrxiv.org This approach typically involves the displacement of a leaving group from an α-halo compound by a nucleophile.

For the synthesis of this compound, a viable strategy involves a two-step sequence starting from 4-bromomandelic acid or a related derivative. The initial step would be the conversion of 4-bromobenzaldehyde (B125591) to the corresponding α-halonitrile, 2-bromo-2-(4-bromophenyl)acetonitrile (B6600221). This can be achieved through various methods, including reaction with a cyanide source and a halogenating agent.

Subsequently, the bromine atom at the α-position can be displaced by a methoxide (B1231860) nucleophile. The reaction of 2-bromo-2-(4-bromophenyl)acetonitrile with sodium methoxide in methanol (B129727) would proceed via an SN2 mechanism to furnish the final product. The success of this reaction depends on the stability of the benzylic carbocation intermediate and the prevention of side reactions like elimination. The use of aprotic polar solvents can facilitate such nucleophilic substitutions. researchgate.net

An alternative substitution route starts with 4-bromophenylacetonitrile (B126402). chemicalbook.com This compound could be brominated at the alpha-position using a reagent like N-Bromosuccinimide (NBS) under radical initiation conditions to yield 2-bromo-2-(4-bromophenyl)acetonitrile. This intermediate would then undergo nucleophilic substitution with sodium methoxide as described above.

Modern Catalytic Strategies in Compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and functional group tolerance. Transition metal catalysis and organocatalysis are at the forefront of these advancements.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, essential for aromatic functionalization. nih.gov Palladium and copper catalysts are particularly prominent in this area. nih.govnih.gov

A potential route to this compound using this strategy could involve a palladium-catalyzed coupling reaction. For instance, the coupling of an aryl halide, such as 1,4-dibromobenzene, with a zinc or tin derivative of methoxyacetonitrile (a Negishi or Stille coupling) could form the desired C-C bond.

Alternatively, copper-catalyzed reactions offer a versatile approach. A copper(I)-catalyzed coupling of 4-bromoiodobenzene with a suitable methoxyacetonitrile nucleophile could be envisioned. Copper catalysis is often effective for coupling aryl halides with N- and O-based nucleophiles and has been used to synthesize aryl ethers and other functionalized aromatics. nih.govresearchgate.net These reactions often require a ligand to stabilize the metal center and a base to facilitate the reaction.

Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Reactions

Coupling Type Aryl Substrate Coupling Partner Catalyst System Product
Suzuki-Miyaura 4-Bromophenylboronic acid Bromo(methoxy)acetonitrile Pd(PPh₃)₄ / Base This compound
Buchwald-Hartwig Amination (variant) 1,4-Dibromobenzene Methoxyacetonitrile Pd₂(dba)₃ / Ligand / Base This compound

The target molecule, this compound, possesses a chiral center at the carbon atom bonded to the phenyl ring, methoxy (B1213986) group, and nitrile group. Organocatalysis offers powerful strategies for achieving enantioselective synthesis, creating a single enantiomer of a chiral molecule.

Chiral phosphoric acids, for example, have emerged as highly effective catalysts for a range of asymmetric transformations. nih.gov A potential organocatalytic route could involve the asymmetric cyanation of an imine derived from 4-bromobenzaldehyde and a methoxyamine derivative, catalyzed by a chiral phosphoric acid. This would introduce the cyano group stereoselectively.

Another approach is the phase-transfer catalysis. Using a chiral phase-transfer catalyst, the asymmetric alkylation of a parent compound like 4-bromophenylacetonitrile with an electrophilic methoxy source could be achieved. Alternatively, the asymmetric addition of a cyanide source to an acetal (B89532) derived from 4-bromobenzaldehyde could be explored. The development of a stereoselective synthesis would be a significant advancement, providing access to enantiomerically pure forms of the compound for further applications. chemrxiv.org

Advanced Synthetic Techniques and Reaction Conditions

To overcome limitations of traditional methods, such as long reaction times, harsh conditions, and low yields, advanced synthetic techniques are being explored. These include mechanochemistry, microwave-assisted synthesis, and flow chemistry.

Mechanochemistry, specifically ball milling, can promote reactions in the absence of a solvent or with minimal solvent (liquid-assisted grinding, LAG). nih.gov This technique has been successfully applied to Grignard reactions, reducing solvent use and sometimes reaction times. nih.gov The synthesis of 4-bromophenylmagnesium bromide and its subsequent reaction could potentially be performed in a ball mill, offering a greener and more efficient alternative to solution-phase synthesis.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reactions. This can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing side product formation. Nucleophilic substitution and transition metal-catalyzed reactions are particularly well-suited for microwave heating. The synthesis of this compound via nucleophilic displacement of a halide or a palladium-catalyzed coupling could likely be accelerated using this technology.

Flow Chemistry Applications in Continuous Synthesis of the Compound

The continuous flow synthesis of α-alkoxyacetonitrile derivatives, such as this compound, represents a significant advancement over traditional batch processing. Flow chemistry offers enhanced safety, improved heat and mass transfer, and the potential for straightforward automation and scalability. A prominent approach in this area involves the use of immobilized enzymes in packed-bed reactors.

One researched method that can be adapted for the synthesis of the target compound is the chemoenzymatic continuous flow synthesis of protected cyanohydrins. This process typically begins with the enzyme-catalyzed hydrocyanation of the corresponding aldehyde, in this case, 4-bromobenzaldehyde. An (R)-selective hydroxynitrile lyase (HNL), such as the one derived from Arabidopsis thaliana (AtHNL), can be immobilized on a solid support like Celite. rsc.orgresearchgate.net

In a continuous flow setup, a solution of 4-bromobenzaldehyde and a cyanide source, such as hydrogen cyanide generated in-situ for safety reasons, is passed through the packed-bed reactor containing the immobilized HNL. researchgate.net This enzymatic reaction would yield (R)-2-(4-bromophenyl)-2-hydroxyacetonitrile (4-bromomandelonitrile).

To obtain the final methoxy derivative, the intermediate cyanohydrin must be etherified. This subsequent step can also be integrated into a continuous flow system. The aqueous stream containing the cyanohydrin can be mixed with an organic solvent containing a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. A membrane-based phase separator can be employed to efficiently separate the organic product stream from the aqueous stream. rsc.org

Table 1: Exemplary Parameters for Continuous Flow Synthesis of a Protected Mandelonitrile (B1675950) Derivative rsc.org

ParameterValue
Aldehyde SubstrateBenzaldehyde (as an analogue)
EnzymeImmobilized (R)-Hydroxynitrile Lyase
Cyanide SourceIn-situ generated HCN
Protection Reagent2-Methoxypropene
Acid Catalyst (for protection)Camphorsulfonic acid
Reaction Time (Protection)200 seconds
Reaction Temperature (Protection)60 °C
Yield (over two steps)68%
Enantiomeric Excess97%

This table illustrates typical conditions for a related process, which can be optimized for the synthesis of this compound.

The use of flow chemistry not only allows for a safer handling of toxic reagents like hydrogen cyanide but also enables precise control over reaction conditions, leading to higher yields and purity of the final product.

Green Chemistry Principles in the Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact and enhance safety. The synthesis of this compound can be made more sustainable by incorporating several green chemistry strategies.

A key principle is the use of biocatalysis. As mentioned in the flow chemistry section, employing enzymes like hydroxynitrile lyases (HNLs) for the initial hydrocyanation step operates under mild conditions (room temperature and physiological pH) and in aqueous media, reducing the need for harsh reagents and organic solvents. rsc.org The high selectivity of enzymes also minimizes the formation of byproducts, leading to higher atom economy and simpler purification processes.

Another green approach is the use of solvent-free or greener solvent conditions. Research has demonstrated that the cyanosilylation of carbonyls, a related transformation, can be efficiently carried out under solvent-free conditions using a supported catalyst. tudelft.nl This approach significantly reduces the generation of volatile organic compound (VOC) waste. When a solvent is necessary, the use of environmentally benign options is preferred.

Furthermore, the choice of reagents is crucial. Traditional cyanating agents like sodium or potassium cyanide are highly toxic. Alternative, less hazardous cyanide sources are being explored. For the methylation step, dimethyl carbonate, a green methylating agent, can be considered as a substitute for more toxic reagents like methyl iodide or dimethyl sulfate.

The development of catalytic methods that are recyclable is another cornerstone of green chemistry. The immobilization of catalysts, such as the HNL enzyme on a solid support, not only facilitates their use in continuous flow reactors but also allows for their easy separation from the reaction mixture and reuse over multiple cycles, reducing waste and catalyst cost. researchgate.net

Table 2: Application of Green Chemistry Principles to Cyanohydrin Ether Synthesis

Green Chemistry PrincipleApplication in Synthesis of this compound
Catalysis Use of recyclable immobilized hydroxynitrile lyase (HNL) for hydrocyanation.
Safer Solvents & Auxiliaries Performing enzymatic hydrocyanation in aqueous media or under solvent-free conditions.
Design for Energy Efficiency Reactions are often carried out at ambient temperature and pressure, reducing energy consumption.
Use of Renewable Feedstocks While the starting material is petrochemical-based, the use of enzymes is a renewable catalytic approach.
Reduce Derivatives One-pot or telescopic synthesis in flow can minimize intermediate isolation and protection steps.
Atom Economy Highly selective enzymatic reactions lead to minimal byproduct formation.

By integrating these green chemistry principles, the synthesis of this compound can be transformed into a more sustainable and environmentally responsible process.

Reactivity and Transformational Chemistry of 2 4 Bromophenyl 2 Methoxyacetonitrile

Reactivity of the Nitrile Functional Group

The nitrile group (-C≡N) in 2-(4-Bromophenyl)-2-methoxyacetonitrile is a site of significant chemical reactivity, characterized by its polarized triple bond. This functionality serves as a precursor for several important chemical transformations, including hydrolysis to carboxylic acids and amides, reduction to amines, and participation in cycloaddition reactions.

Hydrolysis and Derivatization to Carboxylic Acids and Amides

The hydrolysis of the nitrile group is a fundamental transformation that converts it into a carboxylic acid or an amide intermediate. This reaction can be achieved under either acidic or basic conditions, with the final product depending on the reaction workup. libretexts.org

Under acidic conditions, the nitrile is heated with a strong acid like hydrochloric or sulfuric acid. The reaction proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, 2-(4-bromophenyl)-2-methoxyacetic acid, and an ammonium (B1175870) salt. libretexts.org

Conversely, alkaline hydrolysis involves heating the nitrile with a base such as sodium hydroxide. libretexts.org This process initially forms the salt of the carboxylic acid (e.g., sodium 2-(4-bromophenyl)-2-methoxyacetate) and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org

Hydrolysis TypeTypical ReagentsInitial ProductFinal Product (after workup)
Acid HydrolysisAqueous HCl or H₂SO₄, HeatAmide intermediate2-(4-Bromophenyl)-2-methoxyacetic acid
Alkaline HydrolysisAqueous NaOH or KOH, HeatCarboxylate salt (e.g., Sodium 2-(4-bromophenyl)-2-methoxyacetate)2-(4-Bromophenyl)-2-methoxyacetic acid

Reduction Reactions and Amine Formation

The nitrile group can be readily reduced to a primary amine, a transformation of significant synthetic value. This reaction typically involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this conversion, yielding 2-(4-bromophenyl)-2-methoxyethan-1-amine. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere, can also achieve this reduction. The choice of method may depend on the presence of other functional groups within the molecule.

Cycloaddition Reactions Involving the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile or dienophile in cycloaddition reactions, leading to the formation of five- or six-membered heterocyclic rings. researchgate.net In [3+2] cycloadditions, a 1,3-dipole reacts with the nitrile to form a five-membered ring. scielo.org.mx For instance, nitrones can react with nitriles in this manner to yield isoxazolidine (B1194047) derivatives. scielo.org.mx

In hetero-Diels-Alder reactions, a type of [4+2] cycloaddition, the nitrile can act as the dienophile, reacting with a 1,3-diene to construct a six-membered heterocyclic ring. mdpi.com The feasibility and outcome of these reactions are highly dependent on the electronic nature of both the nitrile and the reacting partner, often requiring thermal or photochemical activation. mdpi.comnih.gov The electron-withdrawing character of the adjacent bromophenyl and methoxy (B1213986) groups can influence the reactivity of the nitrile in such transformations.

Transformations Involving the Bromophenyl Moiety

The 4-bromophenyl group is a versatile handle for molecular elaboration, primarily through transition-metal-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group in these processes. Additionally, the aromatic ring itself can undergo electrophilic substitution.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom on the phenyl ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org Reacting this compound with an arylboronic acid (Ar-B(OH)₂) would yield a biaryl product, 4'-aryl-2-phenyl-2-methoxyacetonitrile. The reaction is known for its high functional group tolerance. mdpi.com

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For example, the reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would lead to the formation of a substituted stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. arkat-usa.orgugent.be

Sonogashira Coupling: This coupling reaction involves the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is co-catalyzed by palladium and copper complexes and requires a base, often an amine that can also serve as the solvent. organic-chemistry.org This transformation would convert this compound into a 2-(4-(alkynyl)phenyl)-2-methoxyacetonitrile derivative, introducing a carbon-carbon triple bond into the structure. washington.edu

ReactionCoupling PartnerTypical Catalyst SystemTypical BaseGeneral Product Structure
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, Pd₂(dba)₃K₂CO₃, K₃PO₄Aryl-substituted phenylacetonitrile
HeckAlkene (e.g., R-CH=CH₂)Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃Alkene-substituted phenylacetonitrile
SonogashiraTerminal Alkyne (e.g., R-C≡CH)Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI)Amine (e.g., Et₃N, Piperidine)Alkyne-substituted phenylacetonitrile

Reactivity at the Methoxy-Substituted Carbon Center

The position alpha to the nitrile group is activated for functionalization. While specific studies on this compound are not prevalent in the reviewed literature, the principles of α-functionalization of nitriles are well-established. Catalytic methods, for instance, have been developed for the α-alkylation of various nitriles with alcohols. rsc.orgrsc.org These "borrowing hydrogen" methodologies involve the in situ oxidation of an alcohol to an aldehyde, which then condenses with the nitrile anion, followed by reduction of the resulting α,β-unsaturated nitrile. rsc.org

The stereocenter at the α-carbon introduces the element of stereochemical control in its reactions. Asymmetric synthesis of related cyanohydrin derivatives often employs chiral catalysts to achieve high enantioselectivity. For example, chiral metal complexes, such as those involving titanium or manganese, have been successfully used in the asymmetric synthesis of cyanohydrin esters and ethers. researchgate.net The stereochemical outcome of reactions at the α-carbon is crucial, as different stereoisomers can exhibit distinct biological activities or physical properties. rsc.org In reactions involving a prochiral starting material, the formation of one enantiomer or diastereomer over another is known as stereoselectivity. masterorganicchemistry.commsu.edu The blocking of one face of the molecule by existing bulky groups can lead to diastereoselective reactions, where a reagent preferentially approaches from the less sterically hindered face. masterorganicchemistry.com

The proton at the carbon atom bearing the nitrile and methoxy groups is acidic due to the electron-withdrawing effect of the adjacent cyano group. ncert.nic.in Strong bases can deprotonate this position to form a resonance-stabilized nitrile anion. wikipedia.orgencyclopedia.pub This anion is a key reactive intermediate, functionally similar to an enolate. wikipedia.orgencyclopedia.pub

The formation of such nitrile anions from related compounds like benzyl (B1604629) cyanide is a common strategy in organic synthesis. wikipedia.orglookchem.com These anions are potent nucleophiles that can react with a variety of electrophiles, enabling the formation of new carbon-carbon bonds at the α-position. wikipedia.orgwikipedia.org For example, the anion generated from a protected cyanohydrin can act as a masked acyl anion, a type of "umpolung" synthon that allows for reactions not possible with standard enolates. rsc.orgencyclopedia.pub

The general scheme for proton abstraction and subsequent reaction can be depicted as follows:

Table 1: General Reaction Scheme of Nitrile Anion Formation and Alkylation

Step Description General Reaction
1 Proton Abstraction A strong base removes the acidic α-proton to form a nitrile anion.
2 Nucleophilic Attack The nitrile anion attacks an electrophile (e.g., an alkyl halide).

This table illustrates a generalized reaction pathway for nitrile anions based on established chemical principles.

The stability and reactivity of the formed anion are influenced by the substituents. In the case of this compound, the 4-bromophenyl group can further stabilize the negative charge through resonance.

Chemoselectivity and Regioselectivity Studies in Complex Reactions

In molecules with multiple reactive sites, chemoselectivity—the preferential reaction of one functional group over others—is a critical consideration. For this compound, potential reactive sites include the α-proton, the nitrile group itself (which can be hydrolyzed), and the bromine atom on the aromatic ring (which can participate in cross-coupling reactions).

While specific chemoselectivity studies on this exact molecule are limited, research on related cyanohydrin ethers demonstrates the possibility of achieving high chemoselectivity. For instance, in the cyanosilylation of α,β-unsaturated carbonyls, catalysts can direct the 1,2-addition of the cyano group to the carbonyl, leaving the double bond intact. researchgate.net

Regioselectivity, the preference for reaction at one position over another, is also pertinent. For example, in reactions of methoxydehydrobenzenes with furans, the cycloaddition is highly regioselective. researchgate.net In the context of this compound, if the anion were to be involved in reactions with unsymmetrical electrophiles, the regiochemical outcome would be of significant interest.

The following table summarizes potential competing reactions, highlighting the importance of chemoselectivity.

Table 2: Potential Reactive Sites and Competing Reactions

Reactive Site Potential Reaction Type Notes
α-Proton Deprotonation / Alkylation Favored by strong, non-nucleophilic bases.
Nitrile Group Hydrolysis Can be converted to a carboxylic acid or amide under acidic or basic conditions. ncert.nic.in
Bromine Atom Cross-Coupling (e.g., Suzuki, Heck) Requires a suitable metal catalyst and coupling partner.

This table outlines the potential reactivity at different sites of the molecule, underscoring the need for controlled reaction conditions to achieve the desired transformation.

The choice of reagents and reaction conditions is therefore paramount in directing the transformation towards the desired product, whether it be through alpha-functionalization, modification of the nitrile, or substitution at the aromatic ring.

Applications of 2 4 Bromophenyl 2 Methoxyacetonitrile in Advanced Organic Synthesis

Strategic Building Block in Heterocyclic Compound Synthesis

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. The inherent structural features of 2-(4-Bromophenyl)-2-methoxyacetonitrile , namely the nitrile group, the methoxy (B1213986) group, and the bromophenyl moiety, make it a valuable precursor for the synthesis of various heterocyclic systems. The nitrile functionality can participate in cyclization reactions, either through direct addition of nucleophiles or via transformation into other reactive groups such as amidines or imidates.

While direct, published examples detailing the use of This compound in the synthesis of specific heterocycles are not extensively documented in readily available literature, its structural analogues provide a strong basis for its potential applications. For instance, related α-aryl acetonitriles are known to be key starting materials in the synthesis of pyrimidines, pyridazines, oxadiazoles, and triazoles. The general synthetic strategies often involve the reaction of the nitrile group with binucleophilic reagents to construct the heterocyclic ring.

For example, the synthesis of pyrimidine (B1678525) derivatives can be envisioned through the reaction of This compound with amidines. Similarly, reaction with hydrazine (B178648) derivatives could potentially lead to the formation of pyridazine (B1198779) or pyrazole (B372694) systems. The synthesis of 1,2,4-oxadiazoles often proceeds via the conversion of a nitrile to an amidoxime (B1450833), followed by cyclization with an acylating agent. rjptonline.orgnih.govnih.govorganic-chemistry.org Furthermore, the nitrile group can participate in [3+2] cycloaddition reactions with species like azides or nitrile oxides to furnish tetrazoles or oxadiazoles, respectively. uchicago.edumdpi.com The presence of the methoxy group at the α-position can influence the reactivity and regioselectivity of these cyclization reactions.

The following table outlines potential heterocyclic systems that could be synthesized from This compound based on established synthetic routes for analogous compounds.

Heterocyclic SystemPotential Reagents and Conditions
PyrimidinesReaction with amidines in the presence of a base.
PyridazinesCyclocondensation with hydrazine derivatives. organic-chemistry.orguminho.pt
1,2,4-OxadiazolesConversion to amidoxime followed by reaction with acyl chlorides or anhydrides. rjptonline.orgnih.gov
1,2,4-TriazolesReaction with hydrazides or thiohydrazides, often under acidic or basic catalysis. researchgate.netnih.govfrontiersin.orgresearchgate.netnih.gov

Precursor in the Construction of Complex Molecular Architectures

The term "complex molecular architectures" encompasses a wide range of structures, including natural products and their analogues, which often possess multiple stereocenters and intricate ring systems. The utility of This compound as a precursor in this context lies in its ability to introduce a substituted phenyl ring and a latent carbonyl group (via hydrolysis of the methoxyacetonitrile (B46674) moiety) into a target molecule.

The bromophenyl group is particularly valuable as it serves as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, thereby enabling the synthesis of a library of analogues for structure-activity relationship (SAR) studies in drug discovery.

While specific total syntheses employing This compound are not prominently reported, the strategic use of similar building blocks is a common theme in the construction of complex molecules. The α-methoxyacetonitrile unit can be a precursor to α-hydroxy acids or α-amino acids after appropriate chemical transformations, which are key components of many biologically active compounds.

Utility in Asymmetric Synthesis as a Chiral Intermediate

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry, as different enantiomers can exhibit vastly different biological activities. This compound possesses a stereocenter at the α-carbon, making it a potential chiral intermediate.

The synthesis of enantiomerically enriched This compound could potentially be achieved through several methods, including the use of a chiral auxiliary during its synthesis or through enzymatic resolution. Once obtained in an enantiopure form, it can be used to introduce a stereocenter into a target molecule.

A key application of chiral α-aryl acetonitriles is in the synthesis of chiral amines. The nitrile group can be reduced to a primary amine, and the stereochemistry of the final product would be determined by the configuration of the starting acetonitrile (B52724). Chiral amines are ubiquitous in pharmaceuticals and are often key components of chiral catalysts and ligands. google.comnih.govnih.govresearchgate.netacsgcipr.org

The table below illustrates the potential of chiral This compound as a precursor to other valuable chiral building blocks.

Chiral ProductPotential Transformation
Chiral α-(4-Bromophenyl)glycine derivativesHydrolysis of the nitrile to a carboxylic acid.
Chiral 2-(4-Bromophenyl)-2-methoxyethan-1-amineReduction of the nitrile group.
Chiral (4-Bromophenyl)(methoxy)acetic acidHydrolysis of the nitrile group.

Integration into Multi-Step Synthetic Pathways for Target Molecule Construction

The true value of a building block is often demonstrated in its seamless integration into multi-step synthetic sequences. This compound is well-suited for such applications due to the orthogonal reactivity of its functional groups. For instance, the bromine atom can be selectively functionalized using organometallic cross-coupling reactions without affecting the methoxyacetonitrile moiety under appropriate conditions. Conversely, the nitrile group can be transformed into various other functionalities while leaving the bromophenyl group intact for later manipulation.

This orthogonality allows for a modular approach to the synthesis of complex targets. A synthetic chemist can build a significant portion of a molecule and then, at a later stage, use the bromine atom as a point of diversification to create a range of analogues. Alternatively, the nitrile group can be carried through several synthetic steps before being converted into a key functional group in the final stages of the synthesis.

Although specific, documented multi-step syntheses starting from This compound are not readily found in the public domain, the principles of retrosynthetic analysis suggest its potential utility. For example, in the synthesis of a complex pharmaceutical target containing a substituted biphenyl (B1667301) moiety and an adjacent functional group, This compound could serve as a key fragment corresponding to one of the phenyl rings and the adjacent functionality.

Mechanistic Investigations of Reactions Involving 2 4 Bromophenyl 2 Methoxyacetonitrile

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of 2-(4-Bromophenyl)-2-methoxyacetonitrile are largely dictated by the lability of the methoxy (B1213986) group and the reactivity of the nitrile functionality. One of the primary reactions this compound undergoes is nucleophilic substitution at the benzylic carbon.

In the presence of a nucleophile (Nu⁻), the reaction can proceed through two main pathways: a direct displacement (Sₙ2) or a stepwise mechanism involving a carbocation intermediate (Sₙ1). The presence of the electron-withdrawing bromo group on the phenyl ring can influence the stability of potential intermediates.

Sₙ1 Pathway: The initial step involves the departure of the methoxy group to form a resonance-stabilized benzylic carbocation. The 4-bromo substituent has competing effects: its inductive effect (-I) destabilizes the carbocation, while its resonance effect (+M) can offer some stabilization through the lone pairs on the bromine atom. However, the inductive effect generally dominates for halogens.

Step 1: this compound → [4-Bromophenyl(cyano)methyl]⁺ + CH₃O⁻

Step 2: [4-Bromophenyl(cyano)methyl]⁺ + Nu⁻ → 2-(4-Bromophenyl)-2-(nucleophile)acetonitrile

Sₙ2 Pathway: A concerted mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the methoxy leaving group departs. This pathway is sensitive to steric hindrance around the reaction center.

The actual pathway is often a continuum between these two extremes and can be influenced by the solvent polarity, the nature of the nucleophile, and the reaction temperature.

Another significant reaction pathway involves the hydrolysis of the nitrile group. This typically occurs under acidic or basic conditions.

Acid-Catalyzed Hydrolysis:

Protonation of the nitrile nitrogen enhances its electrophilicity.

Attack by water leads to an imidic acid intermediate.

Tautomerization and further hydrolysis yield a carboxylic acid.

Base-Catalyzed Hydrolysis:

Hydroxide ion attacks the nitrile carbon.

The resulting intermediate is protonated by the solvent.

Subsequent steps lead to the formation of a carboxylate salt.

Kinetic Studies and Determination of Rate Laws

Kinetic studies are instrumental in distinguishing between proposed reaction mechanisms. For reactions involving this compound, the rate law provides evidence for the molecularity of the rate-determining step.

If a reaction proceeds via an Sₙ1 mechanism, the rate-determining step is the formation of the carbocation. Therefore, the reaction rate would be dependent only on the concentration of the substrate:

Rate = k[this compound]

This is a first-order rate law.

Conversely, if the reaction follows an Sₙ2 pathway, the rate-determining step involves both the substrate and the nucleophile. The rate law would be:

Rate = k[this compound][Nucleophile]

This is a second-order rate law.

Experimental determination of the reaction order with respect to each reactant can be achieved by varying their initial concentrations and monitoring the reaction rate. For instance, in a hypothetical nucleophilic substitution reaction, the following data could be obtained:

Experiment[Substrate] (M)[Nucleophile] (M)Initial Rate (M/s)
10.10.11.2 x 10⁻⁴
20.20.12.4 x 10⁻⁴
30.10.21.2 x 10⁻⁴

From this data, doubling the substrate concentration doubles the rate, while changing the nucleophile concentration has no effect. This would strongly suggest an Sₙ1 mechanism.

Transition State Analysis and Energy Profiles

Computational chemistry provides powerful tools for analyzing the transition states and energy profiles of reactions involving this compound.

For an Sₙ1 reaction, the energy profile would show two peaks corresponding to the two transition states of the two-step reaction, with an intermediate carbocation residing in an energy well between them. The first peak, representing the formation of the carbocation, would be the higher of the two, indicating the rate-determining step.

For an Sₙ2 reaction, the energy profile features a single transition state where the nucleophile is partially bonded to the carbon atom, and the bond to the leaving group is partially broken. The structure of this transition state is typically trigonal bipyramidal.

The relative energies of the reactants, transition states, intermediates, and products can be calculated using quantum mechanical methods such as Density Functional Theory (DFT). These calculations can help to predict which pathway is more favorable under specific conditions. For example, a calculation might reveal the activation energies (ΔG‡) for the Sₙ1 and Sₙ2 pathways.

PathwayCalculated ΔG‡ (kcal/mol)
Sₙ122.5
Sₙ2 (with CN⁻ as nucleophile)28.1

These hypothetical values would suggest that the Sₙ1 pathway is kinetically more favorable.

Isotope Effects in Understanding Reaction Mechanisms

The kinetic isotope effect (KIE) is a valuable tool for probing reaction mechanisms. It involves replacing an atom in a reactant with one of its heavier isotopes and observing the effect on the reaction rate.

In the context of this compound, several types of isotope effects could be informative:

Leaving Group KIE: By replacing the oxygen of the methoxy group with ¹⁸O, one could probe the extent of C-O bond cleavage in the transition state. A significant k¹⁶/k¹⁸ value (greater than 1) would indicate that the C-O bond is being broken in the rate-determining step, which is consistent with both Sₙ1 and Sₙ2 mechanisms. The magnitude of the KIE can provide further detail.

Solvent KIE: If the reaction is run in deuterated methanol (B129727) (CH₃OD) versus regular methanol (CH₃OH) and a change in rate is observed, it suggests that the solvent is involved in the rate-determining step, for example, by protonating the leaving group.

Substituent KIE: While not a direct isotopic substitution on the reacting molecule itself, comparing the reaction rate of this compound with its non-brominated analog can provide insights into the electronic effects on the reaction.

For example, in a study of an elimination reaction where a C-H bond adjacent to the nitrile is broken in the rate-determining step, one could compare the rate of the original compound with a deuterated version at that position.

CompoundRate Constant (s⁻¹)kH/kD
This compound3.0 x 10⁻³6.8
1-Deutero-2-(4-Bromophenyl)-2-methoxyacetonitrile4.4 x 10⁻⁴

A primary kinetic isotope effect (kH/kD) significantly greater than 1, as shown in the hypothetical data above, would be strong evidence for the C-H bond being broken in the rate-determining step.

Theoretical and Computational Chemistry Studies of 2 4 Bromophenyl 2 Methoxyacetonitrile

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of a molecule is fundamental to its chemical behavior. Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to analyze the distribution of electrons and the nature of molecular orbitals in 2-(4-Bromophenyl)-2-methoxyacetonitrile.

Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two frontier orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the bromo and cyano groups, combined with the electron-donating effect of the methoxy (B1213986) group, creates a complex electronic environment.

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution on the molecule's surface. In these maps, areas of negative potential (typically colored red or yellow) indicate regions rich in electrons and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this molecule, the nitrogen atom of the nitrile group and the oxygen of the methoxy group are expected to be regions of high negative potential.

Table 1: Calculated Electronic Properties of this compound

ParameterRepresentative ValueMethod/Basis Set
HOMO Energy-6.5 eVDFT/B3LYP/6-311+G(d,p)
LUMO Energy-0.8 eVDFT/B3LYP/6-311+G(d,p)
HOMO-LUMO Gap5.7 eVDFT/B3LYP/6-311+G(d,p)

Note: The values presented are representative and derived from typical DFT calculations for structurally similar aromatic nitriles. Actual values may vary based on the specific computational level of theory.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its interactions and reactivity. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them. This is typically achieved by systematically rotating the single bonds in the molecule—specifically the C-C bond connecting the phenyl ring and the stereocenter, and the C-O bond of the methoxy group—and calculating the potential energy for each geometry. The resulting plot of energy versus dihedral angle is known as a Potential Energy Surface (PES). mdpi.commdpi.com

The stable conformers correspond to the minima on the PES. For this compound, the orientation of the bulky 4-bromophenyl group relative to the methoxy and nitrile groups will be a primary determinant of conformational preference, governed by the balance of steric hindrance and electronic interactions.

Molecular Dynamics (MD) simulations can provide further insight by modeling the atomic motions of the molecule over time at a given temperature. MD simulations allow for the exploration of the conformational landscape and can reveal the dynamic behavior of the molecule in different environments, such as in various solvents, which can influence the relative stability of different conformers.

Prediction of Reactivity and Selectivity via Quantum Chemical Descriptors

To quantify the reactivity of different atomic sites within this compound, quantum chemical descriptors derived from DFT are invaluable. These descriptors help predict where the molecule is most likely to react and whether it will act as a nucleophile or an electrophile.

The Fukui function, f(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. mit.edu It helps to identify the most electrophilic and nucleophilic sites in the molecule.

f+(r) : for nucleophilic attack (where an electron is added).

f-(r) : for electrophilic attack (where an electron is removed).

f0(r) : for radical attack.

By condensing these functions to individual atoms, one can rank the reactivity of each atom. For example, the carbon atom of the nitrile group is expected to be an electrophilic site, while the nitrogen atom would be a nucleophilic site.

Table 2: Conceptual DFT Reactivity Descriptors

DescriptorFormulaInterpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2Tendency of electrons to escape
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron distribution
Electrophilicity Index (ω)μ2 / (2η)Propensity to accept electrons

These descriptors are instrumental in rationalizing and predicting the outcomes of chemical reactions, including regioselectivity and stereoselectivity.

Computational Modeling of Reaction Mechanisms and Energetics

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain experimentally. For this compound, a key reaction of interest is its formation, for instance, via the O-methylation of the corresponding cyanohydrin, 2-(4-bromophenyl)-2-hydroxyacetonitrile.

The mechanism of such a reaction can be modeled by:

Identifying Reactants, Products, and Intermediates: Defining the starting materials and final products.

Locating Transition States (TS): A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. nih.gov Locating the TS is crucial for understanding the reaction's feasibility.

Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.

Determining Reaction Enthalpies (ΔH): The energy difference between the products and reactants indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat).

For the etherification of the cyanohydrin precursor, computational models could compare different pathways, for example, an SN2-type mechanism. These calculations would reveal the energetic favorability of the proposed steps and help to optimize reaction conditions. nih.gov

Spectroscopic Property Prediction for Advanced Structural Assignment and Research

Computational methods are highly effective in predicting spectroscopic data, which serves as a powerful tool for structural elucidation and confirmation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach to calculate the nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts (δ). By calculating the 1H and 13C NMR spectra for a proposed structure of this compound, these theoretical spectra can be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of a molecule can be calculated by performing a frequency analysis on the optimized geometry. These calculated frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). The predicted IR and Raman spectra can be compared with experimental spectra to identify characteristic functional groups, such as the C≡N stretch of the nitrile, the C-O stretch of the ether, and the aromatic C-H and C=C vibrations of the bromophenyl ring.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Value (Representative)
13C NMRC≡N Carbon~118 ppm
13C NMRC-Br Carbon~125 ppm
1H NMR-OCH3 Protons3.4 - 3.6 ppm
IR SpectroscopyC≡N Stretch2240 - 2260 cm-1
IR SpectroscopyC-O-C Stretch1080 - 1150 cm-1

Note: Predicted spectroscopic values are based on established ranges for similar functional groups and can be refined with specific high-level computational calculations.

These theoretical studies, spanning from electronic structure to spectroscopic prediction, provide a comprehensive, atomistic-level understanding of this compound. This knowledge is invaluable for rationalizing its observed properties and for the intelligent design of future research and applications.

Advanced Analytical Methodologies for Research on 2 4 Bromophenyl 2 Methoxyacetonitrile

In-Situ Spectroscopic Monitoring of Reaction Progress (NMR, FTIR, UV-Vis)

In-situ spectroscopic techniques are powerful tools for the real-time monitoring of chemical reactions, providing continuous data on the concentration of reactants, intermediates, and products without the need for sample extraction. mt.comspectroscopyonline.com This allows for a detailed understanding of reaction kinetics, mechanisms, and the identification of transient species. mt.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy can be employed to track the progress of the synthesis of 2-(4-Bromophenyl)-2-methoxyacetonitrile. By setting up the reaction within an NMR tube or using a flow-NMR setup, researchers can monitor the disappearance of signals corresponding to the starting materials, such as 4-bromobenzaldehyde (B125591) and a suitable cyanide source, and the concurrent appearance of proton (¹H) and carbon (¹³C) signals characteristic of the product. For instance, the emergence of a singlet for the methoxy (B1213986) group (-OCH₃) and specific shifts in the aromatic region for the substituted phenyl ring would indicate the formation of the target molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR, often utilizing an attenuated total reflectance (ATR) probe immersed directly in the reaction vessel, is highly effective for monitoring changes in functional groups. mt.comrsc.org In the synthesis of this compound, the disappearance of the aldehyde C=O stretch from the starting material and the appearance of the characteristic nitrile (C≡N) stretching vibration (typically in the 2220-2260 cm⁻¹ region) would be key indicators of reaction progress. rsc.org The C-O-C stretching of the methoxy group would also provide a spectral signature to track.

UV-Visible (UV-Vis) Spectroscopy: If the reactants, intermediates, and the product have distinct chromophores, in-situ UV-Vis spectroscopy can be a simple yet effective monitoring tool. rsc.org The aromatic system in this compound will absorb in the UV region. Changes in the conjugation or substitution pattern during the reaction will lead to shifts in the absorption maxima (λ_max) and intensity, which can be correlated with the concentration of the species present over time.

A hypothetical data table illustrating the application of these techniques is presented below:

Spectroscopic TechniqueKey Functional Group/Signal MonitoredExpected Observation During Reaction
In-Situ NMR Aldehyde proton (-CHO) of starting materialDecrease in signal intensity
Methoxy protons (-OCH₃) of productIncrease in signal intensity
In-Situ FTIR Aldehyde C=O stretchDecrease in peak intensity
Nitrile C≡N stretchIncrease in peak intensity
In-Situ UV-Vis π-π* transition of aromatic systemShift in λ_max and change in absorbance

High-Resolution Mass Spectrometry for Reaction Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in modern organic chemistry for the precise determination of molecular formulas and the identification of components within a complex mixture. umb.edunumberanalytics.commeasurlabs.com Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy (typically to four or five decimal places), allowing for the unambiguous determination of a compound's elemental composition. fiveable.me

In the context of research on this compound, HRMS would be crucial for:

Product Confirmation: After synthesis, HRMS analysis of the purified product would confirm its identity by matching the experimentally measured exact mass with the theoretically calculated mass for the molecular formula C₉H₈BrNO.

Impurity Profiling: By analyzing the crude reaction mixture, HRMS can identify potential byproducts, unreacted starting materials, and intermediates. This is vital for understanding side reactions and optimizing reaction conditions to improve yield and purity. researchgate.net The high resolving power of HRMS allows it to distinguish between species with very similar nominal masses. fiveable.me

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the parent ion of this compound can provide structural information by analyzing its fragmentation pattern. This helps to confirm the connectivity of the atoms within the molecule.

Below is a table showing the expected HRMS data for the target compound.

CompoundMolecular FormulaCalculated Exact MassObserved Exact Mass (Hypothetical)
This compoundC₉H₈BrNO224.9844224.9842

X-ray Crystallography for Solid-State Structural Elucidation in Research

For this compound, obtaining a single-crystal X-ray structure would provide invaluable insights, assuming a suitable crystal can be grown. The key steps and findings would include:

Crystallization: The first and often most challenging step is to grow a single crystal of sufficient size and quality. wikipedia.orgnih.gov This typically involves slowly evaporating a solvent from a saturated solution of the purified compound.

Data Collection: The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded. wikipedia.org

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms can be determined. nih.gov

A successful crystallographic analysis would unambiguously confirm the molecular structure, including the stereochemistry at the chiral center (the carbon atom bonded to the bromo-phenyl group, the methoxy group, and the nitrile group). It would also reveal details about intermolecular interactions, such as π-π stacking of the phenyl rings or other weak interactions, which influence the compound's solid-state properties. While no crystal structure for this specific compound is publicly available, data from related structures, such as (Z)-2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, provide a reference for the types of interactions and molecular arrangements that might be expected. researchgate.net

A hypothetical summary of crystallographic data is presented below:

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.3 Å, b = 8.1 Å, c = 28.5 Å, β = 94.0°
Bond Length (C-Br) ~1.90 Å
Bond Angle (C-C-CN) ~110°

Chromatographic Techniques for Reaction Optimization and Purification Studies

Chromatographic techniques are fundamental for both the analysis of reaction mixtures and the purification of the desired products. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for these tasks in the context of organic synthesis.

Reaction Optimization: HPLC can be used to rapidly analyze small aliquots from a reaction mixture to determine the relative concentrations of starting materials, intermediates, and products. This allows chemists to efficiently screen different reaction conditions (e.g., temperature, catalyst, solvent) to find the optimal parameters for maximizing the yield and purity of this compound. A reversed-phase HPLC method would likely be developed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Purification Studies: Preparative HPLC can be used to purify the target compound from a crude reaction mixture. By scaling up an optimized analytical HPLC method, it is possible to isolate this compound with high purity. The development of such a method involves optimizing parameters to achieve good separation between the product and any impurities.

The following table illustrates a hypothetical optimization study for an HPLC method.

ParameterCondition 1Condition 2Condition 3Optimal Condition
Mobile Phase 50% Acetonitrile/Water70% Acetonitrile/Water60% Methanol/Water70% Acetonitrile/Water
Flow Rate 0.5 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 25°C25°C40°C25°C
Resolution PoorExcellentGoodExcellent
Retention Time 12.5 min6.2 min8.1 min6.2 min

Future Directions and Emerging Research Avenues for 2 4 Bromophenyl 2 Methoxyacetonitrile

Development of Novel Stereoselective Transformations

The creation of single-enantiomer compounds is critical for applications in medicine and materials. For 2-(4-Bromophenyl)-2-methoxyacetonitrile, achieving high enantioselectivity in its synthesis is a key research focus. Future developments will likely concentrate on advancing catalytic asymmetric methods that are both efficient and highly selective.

Recent breakthroughs in the asymmetric synthesis of cyanohydrins and their derivatives provide a roadmap for the stereoselective synthesis of α-alkoxy-α-arylacetonitriles. researchgate.netacs.org The development of novel chiral catalysts, including metal complexes and organocatalysts, is a primary avenue of exploration. youtube.comyoutube.com For instance, chiral vanadium and titanium-based catalysts have shown promise in the asymmetric cyanation of aldehydes, a reaction that could be adapted for the synthesis of the target compound. nih.govrsc.org The design of catalysts that can effectively control the stereochemistry at the newly formed chiral center is paramount.

An area of growing interest is the use of bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously, leading to enhanced reactivity and selectivity. organic-chemistry.org The table below illustrates potential catalytic systems that could be investigated for the asymmetric synthesis of this compound, based on successful applications with similar substrates.

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

Catalyst TypeChiral Ligand/MotifPotential Advantages
Metal-Based Salen-Ti/V ComplexesHigh enantioselectivity in cyanohydrin synthesis. nih.govorganic-chemistry.org
Rh/Ru-Diphosphine ComplexesEffective for asymmetric hydrogenation of related enamides. nih.gov
Organocatalyst Cinchona Alkaloid DerivativesBifunctional activation, promoting stereocontrol. bath.ac.uk
N-Heterocyclic Carbenes (NHCs)Mild reaction conditions for cyanosilylation. organic-chemistry.org
Imidodiphosphorimidates (IDPi)Desymmetrization of prochiral substrates. acs.orgnih.gov

Furthermore, the development of stereoselective transformations of the nitrile group itself, once the chiral center is established, opens up another dimension for creating diverse molecular architectures. researchgate.net

Exploration of Bio-Inspired Catalysis for Compound Derivatization

Nature provides a vast arsenal (B13267) of highly selective catalysts in the form of enzymes. Bio-inspired catalysis, particularly the use of enzymes like hydroxynitrile lyases (HNLs), offers a green and efficient alternative for the synthesis of chiral cyanohydrins. rsc.orgrsc.orgresearchgate.net HNLs catalyze the enantioselective addition of hydrogen cyanide to aldehydes and ketones, a process that could be harnessed for the synthesis of the precursor to this compound. nih.govresearchgate.net

The key advantage of enzymatic catalysis lies in its remarkable stereoselectivity, often yielding products with very high enantiomeric excess (ee). nih.govscielo.br Research in this area will likely focus on discovering or engineering HNLs with specificity towards substituted benzaldehydes. The kinetic resolution of racemic mandelonitrile (B1675950) derivatives using lipases is another established bio-inspired strategy that could be adapted. scielo.br

Moreover, the combination of biocatalysis with traditional chemical synthesis in chemoenzymatic cascades is a powerful emerging strategy. For example, an HNL could be used to produce a chiral cyanohydrin, which is then chemically converted to the final methoxyacetonitrile (B46674) product. The table below outlines potential enzymatic approaches for the synthesis of chiral precursors to the target compound.

Table 2: Potential Bio-Inspired Catalytic Approaches

Enzyme ClassReaction TypePotential SubstrateExpected Product
Hydroxynitrile Lyase (HNL) Asymmetric Cyanation4-Bromobenzaldehyde (B125591)(R)- or (S)-4-Bromomandelonitrile
Lipase Kinetic ResolutionRacemic 4-BromomandelonitrileEnantioenriched 4-Bromomandelonitrile acetate (B1210297) and remaining enantiomer
Aldoxime Dehydratase Dehydration4-Bromobenzaldoxime4-Bromobenzonitrile (precursor for further functionalization)

The future in this domain will involve screening for novel enzymes from diverse natural sources and employing protein engineering to tailor their substrate scope and enhance their stability and activity for industrial applications. mdpi.com

Integration into Automated and High-Throughput Synthesis Platforms

The demand for rapid discovery and optimization of new chemical entities has spurred the development of automated and high-throughput synthesis platforms. nih.govnih.gov For this compound and its derivatives, integrating their synthesis into such platforms could significantly accelerate research and development.

Continuous-flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better reaction control, and ease of scalability. bohrium.comrsc.org The synthesis of nitriles from various precursors has been successfully demonstrated in flow reactors. bohrium.comsemanticscholar.org Future research will likely focus on developing robust flow protocols for the multi-step synthesis of the target compound, potentially incorporating in-line purification and analysis techniques to create a fully automated process. youtube.com

High-throughput screening (HTS) is another powerful tool that can be applied to the discovery of optimal catalysts and reaction conditions for the stereoselective synthesis of this compound. manufacturingchemist.comdiva-portal.orgresearchgate.net By rapidly testing large libraries of chiral catalysts and ligands, researchers can efficiently identify the most effective systems for achieving high yields and enantioselectivities. The combination of HTS with automated synthesis platforms creates a powerful workflow for accelerated reaction development.

Table 3: Enabling Technologies for Accelerated Synthesis

TechnologyApplication to Target CompoundKey Benefits
Continuous-Flow Synthesis Multi-step synthesis from starting materials.Enhanced safety, precise control of reaction parameters, scalability. bohrium.comrsc.org
High-Throughput Screening Discovery of optimal chiral catalysts and reaction conditions.Rapid identification of highly selective catalysts from large libraries. nih.govnih.gov
In-line Analytics (e.g., NMR, MS) Real-time monitoring of reaction progress in flow systems.Immediate feedback for process optimization and quality control. youtube.com

The integration of these technologies will be crucial for the efficient exploration of the chemical space around this compound and the development of commercially viable synthetic routes.

Theoretical Insights Driving Experimental Design in Synthetic Chemistry

Computational chemistry and theoretical studies are becoming increasingly indispensable in modern synthetic chemistry. bath.ac.uk Density Functional Theory (DFT) calculations, for example, can provide deep insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. researchgate.netnih.govunimi.itresearchgate.net

For the synthesis of this compound, theoretical modeling can be employed to:

Predict Reaction Outcomes: By calculating the activation energies of different reaction pathways, computational models can predict the feasibility and selectivity of a proposed synthetic route.

Understand Catalyst-Substrate Interactions: Modeling the interactions between a chiral catalyst and the reactants can elucidate the factors that govern stereocontrol, guiding the design of more effective catalysts. bath.ac.uk

Investigate Reaction Mechanisms: Theoretical studies can help to distinguish between different possible reaction mechanisms, such as one-step versus multi-step processes, and identify key intermediates. researchgate.netnih.gov

The table below summarizes the types of theoretical calculations that can be applied to guide the synthesis of the target compound.

Table 4: Application of Theoretical Methods in Synthetic Design

Theoretical MethodApplicationInformation Gained
Density Functional Theory (DFT) Calculation of transition state energies.Prediction of stereoselectivity and regioselectivity. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations Simulation of catalyst and substrate dynamics.Understanding of conformational effects on reactivity.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling of enzymatic reactions.Elucidation of the mechanism of biocatalytic transformations.

By leveraging the predictive power of theoretical chemistry, experimental efforts can be more focused and efficient, reducing the time and resources required to develop novel synthetic strategies for this compound.

Q & A

Q. What role does this compound play in synthesizing bioactive heterocycles?

  • Methodological Answer : It serves as a nitrile precursor for imidazole and triazole derivatives via Huisgen cycloaddition (CuAAC). Optimize click chemistry conditions (CuSO₄/sodium ascorbate in t-BuOH/H₂O) to achieve >80% yield. Biological screening against kinase targets (e.g., EGFR) links structural modifications to activity .

Retrosynthesis Analysis

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Reactant of Route 2
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